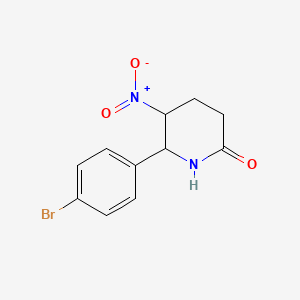

6-(4-Bromophenyl)-5-nitropiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-bromophenyl)-5-nitropiperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3/c12-8-3-1-7(2-4-8)11-9(14(16)17)5-6-10(15)13-11/h1-4,9,11H,5-6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMIHEBRKGBIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 4 Bromophenyl 5 Nitropiperidin 2 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For 6-(4-Bromophenyl)-5-nitropiperidin-2-one, the most logical retrosynthetic disconnection strategy breaks down the core piperidin-2-one ring.

The key disconnections are made at the C2-N1, N1-C6, and C5-C6 bonds. This deconstruction points to a multi-component reaction strategy as the most efficient forward synthesis. The analysis reveals three primary building blocks:

4-bromobenzaldehyde (B125591) : This provides the C6 carbon and the attached (4-bromophenyl) group.

A γ-nitro ester , such as methyl or ethyl 4-nitrobutanoate. This precursor supplies carbons C3, C4, C5 (with the nitro group), and the carbonyl carbon (C2).

An ammonia (B1221849) source , typically ammonium (B1175870) acetate, which provides the nitrogen atom (N1) for the lactam ring.

This retrosynthetic approach highlights a convergent synthesis, where multiple components are combined in a single pot, which is characteristic of a nitro-Mannich/lactamization cascade reaction. nih.gov

Multi-Component Reactions for Piperidin-2-one Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. nih.govresearchgate.net This approach is advantageous due to its operational simplicity, reduction in the number of synthetic steps, and decreased solvent consumption. nih.govhse.ru

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgyoutube.com In the context of piperidin-2-one synthesis, this reaction is often the initiating step in a cascade sequence. nih.govhse.ru

The process can involve the addition of a stabilized enolate to an electrophilic alkene. wikipedia.org For the synthesis of the target compound, a key intermediate can be formed via a Michael addition, which then undergoes further cyclization. nih.govnih.gov The reaction is dominated by orbital considerations and is a mild method for C-C bond formation. wikipedia.org N-heterocyclic carbenes have also been shown to be highly selective catalysts for intramolecular Michael reactions, demonstrating the versatility of this approach in forming cyclic systems. nih.gov

A highly effective and direct route to heavily decorated 5-nitropiperidin-2-ones is the nitro-Mannich/lactamization cascade. nih.govnih.gov This versatile reaction combines an aldehyde, a γ-nitro ester, and an ammonia source in a one-pot process to stereoselectively generate the desired heterocyclic ring. nih.govnih.gov

For the specific synthesis of this compound, the reaction proceeds by condensing methyl 4-nitrobutanoate with 4-bromobenzaldehyde and ammonium acetate. nih.gov The cascade is believed to initiate with the formation of an imine from the aldehyde and ammonia, followed by a nitro-Mannich reaction with the enolate of the nitro ester, and a subsequent intramolecular cyclization (lactamization) to yield the final piperidin-2-one product. This powerful transformation has been successfully applied to the synthesis of various biologically active compounds and their precursors. nih.govresearchgate.net The reaction is broad in scope and can be coupled with other reactions to create highly complex molecular architectures. nih.govbohrium.com

| Reaction Type | Key Components | Product | Key Features | Reference |

| Nitro-Mannich/Lactamization Cascade | 1. Aromatic Aldehyde (e.g., 4-bromobenzaldehyde)2. γ-Nitro Ester (e.g., methyl 4-nitrobutanoate)3. Ammonia Source (e.g., ammonium acetate) | 6-Aryl-5-nitropiperidin-2-one | One-pot, stereoselective, high efficiency | nih.govnih.gov |

Cycloaddition reactions offer an alternative and powerful method for constructing ring systems. While not always the most direct route to the target molecule, they represent a fundamental strategy in heterocyclic synthesis.

[4+2] Cycloaddition: This type of reaction, analogous to the Diels-Alder reaction, can be used to form six-membered rings. Palladium-catalyzed [4+2] cycloadditions of amido-tethered allylic carbonates with oxazol-5-(4H)-ones have been developed to produce piperidine (B6355638) derivatives. rsc.org Other formal [4+2] cycloaddition approaches involve the cascade Michael addition/alkylation of γ-chloropropylamines with alkynoates to yield substituted piperidines. researchgate.net Multicomponent [4+2]/[3+2] cycloadditions using chiral γ-aminated nitroalkenes have also been reported to produce complex heterocyclic systems with high diastereoselectivity. beilstein-journals.org

[3+3] Cycloaddition: This strategy involves combining two three-atom components. A notable example is the formal [3+3] cycloaddition of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes to afford functionalized piperidines. nih.gov

[2+2] Photocycloaddition: Intramolecular [2+2] photocycloaddition of dienes can produce bicyclic piperidinones, which can then be converted to piperidines via reduction. nih.govresearchgate.net

Annulation refers to any process that forms a new ring onto a molecule. Several such pathways exist for constructing the piperidine skeleton. nih.gov Tunable [3+2] and [4+2] annulations provide divergent strategies to access both pyrrolidines and piperidines from common olefin precursors by switching between radical and polar mechanisms. nih.govrsc.org Additionally, gold-catalyzed annulation procedures allow for the direct assembly of piperidines from components like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Stereoselective Synthesis of this compound and its Isomers

The control of stereochemistry is crucial in modern synthesis. The nitro-Mannich/lactamization cascade provides a powerful tool for the direct stereoselective synthesis of 5-nitropiperidin-2-ones. nih.govnih.gov The reaction between the γ-nitro ester, the aldehyde, and the ammonia source can generate multiple contiguous stereocenters with high levels of diastereoselectivity. researchgate.net

In the synthesis of 6-aryl-5-nitropiperidin-2-ones, the relative stereochemistry of the substituents at the C5 and C6 positions is established during the cascade. The diastereoselectivity can sometimes be influenced by reaction conditions. In certain cases, the observed selectivity is driven by the preferential crystallization of one diastereoisomer from the reaction mixture, a phenomenon known as a Crystallisation-Induced Diastereomeric Transformation (CIDT). nih.gov For example, when certain substituted precursors are used, the 4,5-cis configured diastereoisomer may crystallize out, shifting the equilibrium and leading to a high diastereomeric ratio in the isolated product. nih.gov

Further synthetic utility is demonstrated by combining the diastereoselective nitro-Mannich/lactamization cascade with an initial enantioselective organocatalytic Michael addition, creating a four-component one-pot reaction that yields highly enantioenriched substituted 5-nitropiperidin-2-ones. nih.govnih.gov This highlights the modularity and power of these cascade reactions in building stereochemically complex and valuable piperidine structures.

| Method | Stereocontrol Principle | Outcome | Reference |

| Diastereoselective Nitro-Mannich/Lactamization | Thermodynamic or kinetic control during cascade | Formation of specific diastereomers of 5-nitropiperidin-2-ones | nih.govnih.gov |

| Crystallisation-Induced Diastereomeric Transformation (CIDT) | Preferential crystallization of one diastereomer | High diastereomeric purity of the isolated product | nih.gov |

| Four-Component One-Pot Reaction | Combination of enantioselective Michael addition and diastereoselective cascade | Highly enantioenriched substituted 5-nitropiperidin-2-ones | nih.govnih.gov |

Diastereoselective Control in Key Reaction Steps

The relative stereochemistry between the C5 and C6 positions is a critical aspect of the synthesis. A plausible and efficient approach to control this diastereoselectivity is through a nitro-Mannich/lactamization cascade reaction. This type of reaction has been successfully employed for the synthesis of heavily decorated 5-nitropiperidin-2-ones. news-medical.netnumberanalytics.com

In a hypothetical synthesis tailored for this compound, the reaction would involve the condensation of a suitable 4-nitrobutanoate derivative with 4-bromobenzaldehyde and a source of ammonia, such as ammonium acetate. numberanalytics.com The initial condensation and subsequent intramolecular cyclization would proceed through a transition state where the substituents preferentially adopt a specific orientation to minimize steric interactions, leading to the formation of one diastereomer over the other.

Typically, in the synthesis of related 6-aryl-5-nitropiperidin-2-ones, a trans relationship between the C5-nitro and C6-aryl groups is the thermodynamically favored outcome. nih.gov This is attributed to the equatorial positioning of the bulky aryl and nitro groups in the chair-like transition state of the cyclization step. However, it has been noted that under certain conditions, a crystallization-induced diastereomeric transformation (CIDT) can lead to the formation of the cis diastereomer. news-medical.netnumberanalytics.com

Table 1: Hypothetical Diastereoselective Synthesis Outcomes This table is illustrative and based on analogous reactions reported in the literature.

| Entry | Base/Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |

| 1 | Ammonium Acetate | Methanol (B129727) | Reflux | >95:5 |

| 2 | Cesium Carbonate | Acetonitrile (B52724) | 80 | 90:10 |

| 3 | Triethylamine | Dichloromethane | Room Temp | 85:15 |

Enantioselective Methodologies

Achieving enantiocontrol in the synthesis of this compound is crucial for accessing single-enantiomer products. Organocatalysis presents a powerful tool for this purpose, particularly in the context of the initial Michael addition step. Bifunctional organocatalysts, such as those derived from thiourea (B124793) or squaramide scaffolds bearing a chiral amine, have proven effective in catalyzing the enantioselective addition of nucleophiles to nitroalkenes. rsc.orgmdpi.com

A proposed enantioselective route could involve a four-component one-pot reaction. news-medical.netntu.edu.sg This would combine an enantioselective organocatalytic Michael addition of a suitable pronucleophile to a nitroalkene precursor, followed by a diastereoselective nitro-Mannich/lactamization cascade. For the synthesis of our target molecule, this would translate to the reaction of a malonate derivative with a nitrostyrene (B7858105) derived from 4-bromobenzaldehyde in the presence of a chiral organocatalyst. The resulting Michael adduct would then react in situ with an appropriate nitrogen source to furnish the enantiomerically enriched this compound.

The choice of the organocatalyst is paramount in determining the enantioselectivity. For instance, a bifunctional thiourea catalyst can activate the nitroalkene through hydrogen bonding while the basic amine moiety activates the nucleophile, all within a chiral environment that directs the approach of the reactants. news-medical.net

Table 2: Representative Enantioselective Organocatalytic Michael Additions This table presents data from analogous reactions to illustrate potential enantioselectivity.

| Catalyst (mol%) | Michael Donor | Michael Acceptor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Thiourea (10) | Dimethyl Malonate | (E)-β-Nitrostyrene | Toluene (B28343) | 95 | 94 |

| Chiral Squaramide (5) | Diethyl Malonate | (E)-1-nitro-2-phenylethene | Dichloromethane | 92 | 97 |

| Bifunctional Catalyst 9 (from literature news-medical.net) | Malonate | Nitrostyrene | Toluene | 85 | 96 |

Chiral Auxiliary and Organocatalysis Applications

Chiral Auxiliary Applications:

An alternative to organocatalysis for inducing stereoselectivity is the use of a chiral auxiliary. numberanalytics.comacs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the starting materials to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary can be removed. numberanalytics.com

In the context of synthesizing this compound, a chiral auxiliary could be attached to the nitrogen atom of the precursor that forms the piperidinone ring. For instance, a chiral amine, such as (R)- or (S)-α-phenylethylamine, could be used as the nitrogen source in the cascade reaction. The stereocenter on the auxiliary would influence the facial selectivity of the cyclization step, leading to a diastereomeric mixture of products that could potentially be separated. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target compound. Evans oxazolidinones are another class of widely used chiral auxiliaries that could be adapted for this purpose. dtic.milbeilstein-journals.org

Organocatalysis Applications:

As discussed in the previous section, organocatalysis is a premier strategy for the enantioselective synthesis of the target molecule. The field has matured to the point where a wide variety of chiral organocatalysts are available, allowing for fine-tuning of reactivity and selectivity. news-medical.net Cinchona alkaloid-derived catalysts, for example, are well-established for promoting asymmetric Michael additions to nitroalkenes. beilstein-journals.org The combination of a chiral auxiliary and an organocatalyst can also be employed in a "matched" or "mismatched" fashion to enhance or control the diastereoselectivity of the reaction. beilstein-journals.org

Optimization of Reaction Conditions and Efficiency for Scalable Synthesis

The transition from a laboratory-scale synthesis to a scalable process requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. news-medical.netnih.gov For the synthesis of this compound, several factors would need to be considered.

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and diastereoselectivity. acs.org For the proposed nitro-Mannich/lactamization cascade, a screening of protic and aprotic solvents would be necessary. While methanol is often used, other solvents like toluene or acetonitrile might offer advantages in terms of solubility and downstream processing. acs.orgacs.org

Catalyst Loading: In the case of an organocatalyzed enantioselective synthesis, minimizing the catalyst loading is crucial for reducing costs. pharmtech.com Optimization studies would aim to find the lowest possible catalyst concentration that still provides high yield and enantioselectivity in a reasonable timeframe.

Temperature and Concentration: Reaction temperature can influence both the rate and the selectivity of the reaction. numberanalytics.com Lowering the temperature often leads to higher stereoselectivity but may require longer reaction times. The concentration of the reactants can also play a role, with more dilute conditions sometimes favoring the desired stereochemical outcome. nih.gov

Purification: Developing a scalable purification method is essential. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and environmental impact. The potential for a crystallization-induced diastereomeric transformation could be exploited to enhance the purity of the desired diastereomer. numberanalytics.com

Table 3: Parameters for Optimization in Scalable Synthesis This table outlines key parameters and their potential impact on the synthesis.

| Parameter | Potential Impact | Optimization Goal |

| Solvent | Solubility, Reaction Rate, Stereoselectivity | High yield, high selectivity, ease of removal, safety |

| Catalyst Loading | Cost, Reaction Rate | Minimum loading for optimal yield and enantioselectivity |

| Temperature | Reaction Rate, Stereoselectivity | Balance between reaction time and stereochemical purity |

| Reactant Concentration | Reaction Rate, Selectivity, Throughput | Maximize throughput without compromising selectivity |

| Work-up & Purification | Yield, Purity, Scalability | Develop a robust, non-chromatographic purification method |

By systematically evaluating these parameters, a robust and efficient process for the synthesis of this compound can be developed, paving the way for its potential applications in further chemical and biological studies.

Chemical Reactivity and Transformations of 6 4 Bromophenyl 5 Nitropiperidin 2 One

Reactivity of the Nitro Group within the Piperidin-2-one Framework

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the piperidin-2-one ring and is itself a site for various chemical transformations.

Selective Reduction Pathways to Amines and Other Nitrogen-Containing Functions

The reduction of a nitro group is a common and versatile transformation in organic synthesis, providing access to a range of nitrogen-containing functionalities, most notably amines. The reduction proceeds through a six-electron process, sequentially forming nitroso and hydroxylamino intermediates before yielding the final amine. wikipedia.org A variety of reagents and catalytic systems can be employed for this purpose, with the choice of method often depending on the desired chemoselectivity and the presence of other functional groups within the molecule. organic-chemistry.org

For a substrate like 6-(4-bromophenyl)-5-nitropiperidin-2-one, the primary goal would be the selective reduction of the nitro group without affecting the lactam carbonyl or the carbon-bromine bond. Several methods are known to achieve such selective reductions of nitroarenes and nitroalkanes. organic-chemistry.orgnih.gov

Common Reagents for Nitro Group Reduction:

| Reagent/Catalyst | Conditions | Potential Outcome for this compound |

| H₂, Pd/C | Catalytic hydrogenation | Reduction to 5-amino-6-(4-bromophenyl)piperidin-2-one. Potential for de-bromination with prolonged reaction times or higher catalyst loading. |

| SnCl₂·2H₂O | Acidic or alcoholic solvent | Selective reduction to the amine. Generally tolerant of aryl halides. |

| Fe/HCl or Fe/NH₄Cl | Acidic aqueous media | A classic and often chemoselective method for nitro group reduction. |

| NaBH₄/NiCl₂ or CoCl₂ | Methanol (B129727) | Can be effective for nitro group reduction, though careful optimization is needed to avoid reduction of the lactam. |

| Zinc dust/NH₄Cl | Aqueous/alcoholic solvent | A milder method for reduction to the hydroxylamine. nih.gov |

The resulting 5-amino-6-(4-bromophenyl)piperidin-2-one is a valuable intermediate for further functionalization, such as in the synthesis of novel heterocyclic systems or in the introduction of substituents for structure-activity relationship studies in medicinal chemistry.

Radical Reactions Involving the Nitro Moiety

The nitro group can also participate in radical reactions. Under certain conditions, one-electron reduction of the nitro group can lead to the formation of a nitro radical anion. wikipedia.org While often transient, these radical species can be involved in subsequent chemical transformations. In the context of drug metabolism, such radical intermediates can be generated enzymatically. wikipedia.org In synthetic chemistry, radical reactions involving nitroalkanes are well-documented, though less common for substrates like the one compared to reductive pathways.

Reactions at the Bromophenyl Moiety

The 4-bromophenyl group is a key handle for introducing molecular diversity through a variety of metal-catalyzed cross-coupling reactions and other transformations. The presence of the nitro group and the piperidin-2-one ring may influence the reactivity of the C-Br bond, but a wide range of standard conditions are expected to be applicable.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in pharmaceutical and materials chemistry. nih.govnih.gov The aryl bromide of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org This method is highly versatile for the formation of biaryl compounds. For instance, reacting this compound with an arylboronic acid would yield a 6-(biphenyl-4-yl)-5-nitropiperidin-2-one (B5409802) derivative. A variety of palladium catalysts, ligands, bases, and solvent systems have been developed to effect this transformation with high efficiency and functional group tolerance. mdpi.commdpi.comresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of various vinyl groups at the 4-position of the phenyl ring. The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity and stereoselectivity of the newly formed double bond. beilstein-journals.orgresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.orglibretexts.org This would introduce an alkynyl substituent onto the phenyl ring, providing a linear and rigid extension to the molecule. Copper-free Sonogashira protocols have also been developed to avoid potential issues with the copper co-catalyst. ucsb.edu

Representative Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O | 6-(4'-substituted-biphenyl-4-yl)-5-nitropiperidin-2-one |

| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | 6-(4-(alkenyl)phenyl)-5-nitropiperidin-2-one |

| Sonogashira | HC≡CR | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 6-(4-(alkynyl)phenyl)-5-nitropiperidin-2-one |

Other Metal-Catalyzed Functionalizations

Beyond the classic cross-coupling reactions, the C-Br bond can be functionalized using other metal-catalyzed processes. For example, Buchwald-Hartwig amination, a palladium-catalyzed reaction, could be used to introduce primary or secondary amines at the 4-position of the phenyl ring, although this would likely require prior reduction of the nitro group to avoid competitive reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (S_N_Ar) is generally challenging for unactivated aryl halides. However, the presence of a strongly electron-withdrawing group, such as a nitro group, ortho or para to the leaving group (the bromide in this case), can activate the aromatic ring towards nucleophilic attack. libretexts.orgscranton.edulibretexts.org In this compound, the nitro group is on the piperidine (B6355638) ring and not directly on the phenyl ring, meaning it does not activate the bromophenyl moiety towards a classical S_N_Ar reaction through resonance stabilization of a Meisenheimer complex intermediate. nih.govnih.gov Therefore, direct displacement of the bromide by a nucleophile under typical S_N_Ar conditions is not expected to be a facile process. More forcing conditions or the use of specific catalytic systems would likely be required.

Chemical Modifications of the Piperidin-2-one Ring System

Ring Expansion and Contraction StrategiesThe search yielded no data on any attempts or methodologies to expand or contract the six-membered piperidin-2-one ring of this compound to form other heterocyclic structures.

While the search did identify research on related structures, such as various bromophenyl-substituted heterocycles and other piperidine derivatives, none of the retrieved documents directly addressed the synthesis, reactivity, or chemical transformations of this compound. Therefore, in the interest of scientific accuracy and adherence to the specified scope, no content can be provided for the requested article.

This lack of information suggests that this compound may be a novel compound that has not yet been extensively studied or reported in the public domain.

Table of Mentioned Compounds

Advanced Structural and Mechanistic Investigations of 6 4 Bromophenyl 5 Nitropiperidin 2 One

Spectroscopic and Spectrometric Techniques for Comprehensive Structural Elucidation

A combination of spectroscopic and spectrometric methods is essential for the unambiguous structural confirmation of 6-(4-Bromophenyl)-5-nitropiperidin-2-one. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals that can be assigned to each atom in the molecule.

In the ¹H NMR spectrum, the protons of the piperidinone ring would exhibit specific chemical shifts and coupling constants. The proton at C6, adjacent to the bromophenyl ring, would likely appear as a doublet of doublets, coupled to the proton at C5. The proton at C5, being adjacent to the electron-withdrawing nitro group, would be shifted downfield. The diastereotopic protons at C3 and C4 would present as complex multiplets. The relative stereochemistry (cis or trans) of the substituents at C5 and C6 can be determined by the magnitude of the coupling constant between H5 and H6. A larger coupling constant is typically indicative of a trans relationship, while a smaller coupling constant suggests a cis relationship.

The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms of the piperidinone ring, the carbonyl carbon, and the carbons of the 4-bromophenyl group. The chemical shifts would be influenced by the neighboring substituents, with the carbon bearing the nitro group (C5) and the carbon attached to the bromophenyl group (C6) being particularly informative.

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| C=O | - | ~170 |

| C2 | - | ~30-40 |

| C3 | 2.0 - 2.5 | ~20-30 |

| C4 | 2.5 - 3.0 | ~30-40 |

| C5-H | 4.5 - 5.5 | ~80-90 |

| C6-H | 4.0 - 5.0 | ~60-70 |

| Aromatic-H | 7.2 - 7.6 | ~120-140 |

This is an interactive data table. The values are representative and based on analogous structures.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

Fragmentation analysis through techniques like MS/MS can further corroborate the structure. Expected fragmentation pathways would include the loss of the nitro group (NO₂), cleavage of the piperidinone ring, and loss of the bromophenyl substituent. These fragmentation patterns provide a fingerprint of the molecule's structure. nih.govresearchgate.net

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-C₆H₄Br]⁺ | Loss of the bromophenyl group |

This is an interactive data table showing expected ions in HRMS.

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the amide carbonyl (C=O) stretch, the N-H stretch of the lactam, the asymmetric and symmetric stretches of the nitro group (NO₂), and the C-Br stretch, as well as absorptions corresponding to the aromatic ring.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (lactam) | 3200 - 3300 |

| C=O Stretch (lactam) | 1640 - 1680 |

| NO₂ Asymmetric Stretch | 1540 - 1560 |

| NO₂ Symmetric Stretch | 1350 - 1370 |

| C-Br Stretch | 500 - 600 |

This is an interactive data table of expected IR absorption bands.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum would likely be dominated by absorptions from the 4-bromophenyl chromophore. The presence of the nitro group and the carbonyl group may lead to additional, weaker n→π* transitions.

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.govsemanticscholar.org For a chiral molecule like this compound, X-ray analysis of a suitable single crystal would definitively establish the relative and absolute configuration of the stereocenters at C5 and C6.

The analysis would also reveal the conformation of the piperidinone ring, which typically adopts a chair or a twisted-boat conformation to minimize steric strain. The orientation of the 4-bromophenyl and nitro substituents (axial or equatorial) would be precisely determined. nih.govbath.ac.uk Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the lactam N-H and the nitro group, would also be elucidated. uned.es

Although a specific crystal structure for this compound is not publicly available, related structures have been characterized, providing insight into the likely structural features. nih.gov

Detailed Mechanistic Studies of Key Reaction Pathways

The synthesis of this compound is typically achieved through a cascade reaction involving a nitro-Mannich reaction followed by an intramolecular cyclization (lactamization). nih.govnih.gov

The formation of the 6-aryl-5-nitropiperidin-2-one core proceeds through a well-established, yet elegant, cascade sequence. nih.gov The key steps are:

Imine Formation: The reaction is initiated by the in-situ formation of an imine from an aldehyde (in this case, 4-bromobenzaldehyde) and an amine source, such as ammonium (B1175870) acetate.

Nitro-Mannich Reaction: A nitroalkane with an ester functionality, such as a 4-nitrobutanoate ester, is deprotonated to form a nitronate. This nucleophilic nitronate then adds to the electrophilic imine in a nitro-Mannich (or aza-Henry) reaction. This step creates the C5-C6 bond and sets the stereochemistry at these two centers. The stereochemical outcome (syn or anti) of this addition can often be controlled by the choice of catalyst and reaction conditions. mdpi.com

Lactamization: The resulting intermediate, a δ-amino-γ-nitro ester, undergoes a spontaneous or catalyzed intramolecular cyclization. The amino group attacks the ester carbonyl, leading to the formation of the six-membered piperidinone ring and the elimination of an alcohol molecule. This lactamization step locks the stereochemistry of the molecule.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies of organocatalyzed Michael additions, particularly those involving nitroalkanes and enones or related acceptors, reveal intricate relationships between catalyst structure, substrate concentration, and reaction rate. rsc.orgrsc.org The formation of this compound is anticipated to follow similar kinetic behavior, likely catalyzed by a chiral organocatalyst such as a derivative of proline or a cinchona alkaloid to control the stereochemistry at the newly formed chiral centers.

In analogous proline-catalyzed Michael additions of ketones or aldehydes to nitroolefins, the reaction rate is often dependent on the concentrations of both the catalyst and the reactants. nih.gov For instance, the rate law for a proline-catalyzed aldol (B89426) reaction, which shares mechanistic features with the Michael addition, was determined to be first order with respect to both acetone (B3395972) and proline. nih.gov A similar rate dependency is expected for the synthesis of the target piperidinone. The rate-determining step in many of these reactions is the carbon-carbon bond formation between the nucleophilic enamine intermediate and the electrophilic Michael acceptor. acs.org However, under certain conditions, particularly with changes in solvent or substrate structure, the formation of the enamine itself can become rate-limiting. acs.org

The choice of catalyst significantly impacts the reaction kinetics. Bifunctional catalysts, such as those derived from cinchona alkaloids containing both a basic tertiary amine (the quinuclidine (B89598) nitrogen) and a hydrogen-bond-donating group (like a thiourea (B124793) or squaramide moiety), are highly effective. nih.govdovepress.comnih.gov The basic site activates the pronucleophile, while the hydrogen-bonding moiety activates the electrophile, leading to a significant rate acceleration through a well-organized transition state. Hartree-Fock calculations on similar systems have shown that the hydrogen bond energies in the catalyst-substrate complex are crucial for catalytic efficiency. nih.gov

Product inhibition has also been observed in related asymmetric aza-Michael additions, where the product binds to the catalyst, reducing its availability and slowing the reaction over time. rsc.org A similar phenomenon could influence the kinetic profile of the synthesis of this compound.

Table 1: Representative Kinetic Data for an Analogous Organocatalyzed Michael Addition

| Parameter | Value | Conditions | Reference |

| Reaction Order | |||

| Relative to Catalyst | First Order | Proline catalyst, Acetone/p-nitrobenzaldehyde | nih.gov |

| Relative to Ketone | First Order | Proline catalyst, Acetone/p-nitrobenzaldehyde | nih.gov |

| Relative to Aldehyde | First Order | Proline catalyst, Acetone/p-nitrobenzaldehyde | nih.gov |

| Rate Constants | |||

| Overall Rate Constant (k) | 4.04 x 10⁻⁸ dm³ mol⁻¹ s⁻¹ | Proline-catalyzed aldol reaction | nih.gov |

| Activation Energy | |||

| Eₐ (Rate-Determining Step) | 59.07 kJ mol⁻¹ | Addition of proline to acetone | nih.gov |

This table presents data from a proline-catalyzed aldol reaction, which serves as a well-studied model for the kinetic principles applicable to the Michael addition synthesis of the target compound.

Identification of Catalytic Intermediates

The catalytic cycle for the formation of this compound, when employing a secondary amine organocatalyst like proline or its derivatives, is believed to proceed through key, often elusive, intermediates. acs.orgnobelprize.org The primary catalytic intermediate is the enamine, formed from the reaction of the catalyst with a suitable carbonyl-containing precursor to the piperidinone ring. acs.orgnih.govnih.gov

The formation of the enamine from a ketone or aldehyde and a secondary amine catalyst like proline involves the initial formation of a carbinolamine, followed by dehydration to an iminium ion, which then deprotonates to yield the nucleophilic enamine. youtube.comyoutube.com The existence of these intermediates has been supported by extensive mechanistic studies, including in situ NMR spectroscopy and kinetic isotope effect experiments on analogous systems. acs.org While enamines are often unstable and present in low concentrations, their direct observation has been achieved in some cases, for instance, through crystallographic analysis of antibody-catalyzed reactions or by using specific reaction conditions that allow for their accumulation. acs.orgnih.gov

Once formed, the enamine acts as the key nucleophile, attacking the β-position of the nitro-olefin Michael acceptor. This step proceeds through a highly organized transition state, especially when bifunctional catalysts are used. researchgate.net The catalyst's chiral environment dictates the stereochemical outcome of the addition. For example, in proline catalysis, the carboxylic acid group of proline can act as a Brønsted acid to activate the nitroolefin via hydrogen bonding, directing the attack of the enamine from a specific face. rsc.org

Following the Michael addition, the resulting intermediate is an iminium ion, which is then hydrolyzed by water present in the reaction medium to release the final product and regenerate the catalyst, thus completing the catalytic cycle. youtube.com

In the context of the synthesis of this compound, the catalytic cycle would likely involve the following steps:

Formation of an enamine intermediate from the reaction of a δ-amino-α,β-unsaturated ester or a related precursor with the organocatalyst.

Activation of the (E)-1-(4-bromophenyl)-2-nitroethene Michael acceptor by the acidic moiety of the bifunctional catalyst.

Stereoselective Michael addition of the enamine to the activated nitroalkene.

Intramolecular cyclization (lactamization) to form the piperidinone ring.

Hydrolysis of the resulting iminium ion to release the this compound product and regenerate the catalyst.

Spectroscopic techniques such as NMR and IR are invaluable for identifying these transient species. For instance, the formation of an enamine can be inferred by the disappearance of the aldehyde or ketone carbonyl signal and the appearance of new signals corresponding to the C=C bond of the enamine in the ¹³C NMR spectrum. acs.org

Table 2: Key Catalytic Intermediates in the Proposed Synthesis

| Intermediate | Structure Description | Method of Identification (in analogous systems) | Reference |

| Carbinolamine | Adduct of the carbonyl precursor and the amine catalyst | NMR Spectroscopy | wikipedia.org |

| Iminium Ion | Protonated Schiff base formed after dehydration of the carbinolamine | Inferred from kinetic and computational studies | acs.orgnobelprize.org |

| Enamine | Nucleophilic species formed by deprotonation of the iminium ion | NMR Spectroscopy, X-ray Crystallography | acs.orgacs.orgnih.govnih.gov |

| Michael Adduct (Iminium form) | Intermediate formed after the C-C bond formation | Inferred from product structure and mechanistic studies | youtube.com |

Computational and Theoretical Chemistry Studies of 6 4 Bromophenyl 5 Nitropiperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 6-(4-bromophenyl)-5-nitropiperidin-2-one, these methods can elucidate its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscape Exploration

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional geometry of molecules with high accuracy. nih.govresearchgate.net For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the lowest energy conformation of the molecule. researchgate.nettandfonline.com This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, representing a stable structure.

The piperidin-2-one ring is expected to adopt a non-planar conformation, typically a chair or a twisted-chair form, to minimize steric strain. The substituents—the 4-bromophenyl group at the 6-position and the nitro group at the 5-position—can exist in either axial or equatorial positions. DFT calculations would be crucial in determining the relative energies of these different stereoisomers and conformers. The most stable arrangement would likely place the bulky 4-bromophenyl group in an equatorial position to reduce steric hindrance. The exploration of the energy landscape would reveal the energy barriers between different conformations, providing insight into the molecule's flexibility.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring and the nitrogen atom of the piperidinone ring. The LUMO, on the other hand, would likely be centered on the electron-withdrawing nitro group and the carbonyl group of the lactam. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the table below. These descriptors quantify aspects of the molecule's reactivity based on conceptual DFT.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of electrophilic character. |

These parameters, derived from DFT calculations, provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on the surface of a molecule. tandfonline.com This is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is calculated by placing a positive point charge at various points on the electron density surface and calculating the electrostatic interaction energy.

For this compound, the MEP surface would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The most negative regions are expected to be around the oxygen atoms of the nitro group and the carbonyl group, indicating these are the most likely sites for electrophilic attack. Conversely, the regions of positive potential would be found around the hydrogen atoms, particularly the N-H proton of the lactam, making it susceptible to deprotonation by a base. The bromophenyl ring would exhibit a complex potential distribution due to the interplay of the electron-donating nature of the ring and the electron-withdrawing effect of the bromine atom.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would be highly informative.

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. tandfonline.com The predicted maximum absorption wavelength (λmax) would likely correspond to π→π* transitions within the bromophenyl ring and n→π* transitions involving the carbonyl and nitro groups.

Furthermore, Gauge-Independent Atomic Orbital (GIAO) DFT calculations can predict the 1H and 13C NMR chemical shifts. tandfonline.com The accuracy of these predictions allows for the assignment of experimental NMR signals to specific atoms in the molecule, which is crucial for structural elucidation.

Conformational Analysis and Molecular Dynamics Simulations

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature.

An MD simulation would reveal the flexibility of the piperidinone ring and the rotational freedom of the bromophenyl and nitro groups. It could show how the molecule changes its shape in different solvent environments and how it might interact with other molecules, such as biological macromolecules. This is particularly relevant for understanding its potential biological activity. researchgate.net The simulation would also provide information on the stability of different conformers and the time scales of conformational changes.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to investigate the potential chemical reactions of this compound. This involves mapping out the reaction pathway, from reactants to products, and identifying the transition state—the highest energy point along this path. The energy of the transition state determines the activation energy of the reaction and thus its rate.

For example, the reactivity of the piperidinone ring could be explored. The lactam functionality can undergo hydrolysis or react with various nucleophiles. DFT calculations could model the mechanism of such reactions, determining whether they proceed through a stepwise or concerted mechanism. researchgate.netnih.gov Similarly, the nitro group can be reduced, and computational methods could elucidate the mechanism of this reduction. The presence of the bromophenyl group also opens up possibilities for cross-coupling reactions, and the feasibility and mechanism of such reactions could be computationally assessed. researchgate.net By calculating the energies of reactants, products, and transition states, chemists can predict the most likely reaction pathways and design synthetic strategies accordingly.

Applications of 6 4 Bromophenyl 5 Nitropiperidin 2 One As a Synthetic Building Block and Scaffold

Utilization in the Construction of Diverse and Complex Organic Molecular Architectures

The intrinsic functionalities of 6-(4-bromophenyl)-5-nitropiperidin-2-one make it an ideal starting material for the synthesis of intricate molecular structures. The piperidin-2-one ring, a privileged scaffold in medicinal chemistry, provides a robust six-membered heterocyclic core. The presence of the 4-bromophenyl substituent at the 6-position and a nitro group at the 5-position introduces two key points of diversification, enabling the construction of polycyclic and highly substituted molecular frameworks.

The 4-bromophenyl moiety serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, thereby facilitating the creation of complex biaryl systems or molecules with extended conjugation.

Furthermore, the nitro group at the 5-position can be strategically transformed into other functional groups, most notably an amine. This amino group can then participate in a variety of subsequent reactions, such as amide bond formation, sulfonylation, or reductive amination, leading to the formation of new rings or the attachment of diverse side chains. The interplay between the functionalities on the piperidin-2-one ring allows for sequential and controlled modifications, paving the way for the synthesis of elaborate molecular architectures that would be challenging to access through other synthetic routes.

Scaffold Derivatization and Diversification Strategies for Chemical Libraries

The structural features of this compound are particularly well-suited for the generation of chemical libraries, which are essential tools in drug discovery and materials science. The ability to introduce diversity at multiple points on the scaffold is a key advantage.

Introduction of Diverse Functionalities

The 4-bromophenyl group is a cornerstone for diversification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are known for their high efficiency, functional group tolerance, and broad substrate scope.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a variety of boronic acids or esters. This is a powerful method for introducing substituted aryl or heteroaryl groups. mdpi.comnih.govbeilstein-journals.orgwikipedia.org

Sonogashira Coupling: The reaction with terminal alkynes provides access to aryl-alkyne structures, which are valuable precursors for further transformations or as components of functional materials. acs.orgucsb.eduresearchgate.netorganic-chemistry.orgwikipedia.org

Heck Coupling: This reaction enables the formation of carbon-carbon bonds with alkenes, leading to the synthesis of substituted styrenyl derivatives. researchgate.netorganic-chemistry.orgnih.govthieme-connect.dewikipedia.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines, amides, and carbamates at the 4-position of the phenyl ring. wikipedia.orgresearchgate.netacs.orglibretexts.orgyoutube.com

The nitro group at the 5-position of the piperidin-2-one ring offers another avenue for functionalization. The reduction of the nitro group to a primary amine is a common and highly useful transformation. sci-hub.seorganic-chemistry.orgmasterorganicchemistry.com This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd/C) or metal-based reductions (e.g., Fe/HCl, SnCl2). The resulting amino group can be further derivatized through:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation/Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

The lactam functionality within the piperidin-2-one ring also presents opportunities for modification, such as N-alkylation or N-arylation, further expanding the diversity of the resulting library.

Design and Synthesis of Compound Arrays

The orthogonal reactivity of the functional groups on this compound allows for a systematic and combinatorial approach to the synthesis of compound arrays. For instance, a library of compounds can be generated by first performing a set of Suzuki couplings on the 4-bromophenyl group with different boronic acids. Subsequently, the nitro group in each of these products can be reduced and then acylated with a variety of acyl chlorides. This two-dimensional diversification strategy can rapidly generate a large number of distinct compounds from a single starting scaffold.

Table 1: Potential Derivatization of this compound via Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Potential Product Structure |

| 1 | Phenylboronic acid | 6-(Biphenyl-4-yl)-5-nitropiperidin-2-one (B5409802) |

| 2 | 4-Methoxyphenylboronic acid | 6-(4'-Methoxybiphenyl-4-yl)-5-nitropiperidin-2-one |

| 3 | Pyridine-3-boronic acid | 6-(4-(Pyridin-3-yl)phenyl)-5-nitropiperidin-2-one |

| 4 | Thiophene-2-boronic acid | 6-(4-(Thiophen-2-yl)phenyl)-5-nitropiperidin-2-one |

Table 2: Potential Derivatization via Reduction of the Nitro Group and Subsequent Acylation

| Entry | Acylating Agent | Potential Product Structure (after reduction) |

| 1 | Acetyl chloride | N-(6-(4-Bromophenyl)-2-oxo-piperidin-5-yl)acetamide |

| 2 | Benzoyl chloride | N-(6-(4-Bromophenyl)-2-oxo-piperidin-5-yl)benzamide |

| 3 | Methanesulfonyl chloride | N-(6-(4-Bromophenyl)-2-oxo-piperidin-5-yl)methanesulfonamide |

| 4 | Phenyl isocyanate | 1-(6-(4-Bromophenyl)-2-oxo-piperidin-5-yl)-3-phenylurea |

Role in the Development of Novel Chemical Scaffolds and Methodologies

Beyond its use as a building block for library synthesis, this compound can serve as a starting point for the development of entirely new chemical scaffolds. The strategic placement of the nitro and bromo functionalities allows for intramolecular reactions that can lead to the formation of novel bicyclic or polycyclic systems. For example, after reduction of the nitro group to an amine, an intramolecular Buchwald-Hartwig amination could potentially be explored to form a new heterocyclic ring.

Furthermore, the unique combination of functional groups on this molecule makes it an excellent substrate for testing and optimizing new synthetic methodologies. The presence of multiple reactive sites allows for the investigation of selectivity and compatibility of new catalytic systems.

Comparative Analysis with Other Piperidin-2-one Derivatives in Synthetic Utility

To fully appreciate the synthetic potential of this compound, it is useful to compare it with simpler piperidin-2-one derivatives.

Unsubstituted Piperidin-2-one: While a useful building block, it lacks the handles for facile diversification. Modifications typically require harsh conditions for C-H activation or derivatization of the lactam nitrogen.

6-Aryl-piperidin-2-ones: These derivatives offer a point of diversity on the aryl ring, but lack the additional reactive site within the piperidine (B6355638) core that the nitro group provides in the title compound.

5-Nitro-piperidin-2-one: This compound allows for functionalization at the 5-position, but lacks the aryl bromide handle for extensive diversification through cross-coupling reactions.

The key advantage of this compound lies in its trifunctional nature, which provides a "three-dimensional" approach to synthetic diversification. The ability to selectively and sequentially modify three distinct parts of the molecule—the aryl ring, the piperidine ring, and the lactam nitrogen—offers a significantly broader synthetic landscape compared to its less functionalized counterparts. This enhanced versatility makes it a more powerful tool for the rapid generation of molecular complexity and the exploration of chemical space.

Future Research Directions and Perspectives in 6 4 Bromophenyl 5 Nitropiperidin 2 One Chemistry

Development of Novel Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes is driving a paradigm shift in synthetic chemistry. Future efforts in the synthesis of 6-(4-bromophenyl)-5-nitropiperidin-2-one and its analogs will increasingly focus on "green" principles to minimize environmental impact and enhance safety.

Current multi-step syntheses often rely on stoichiometric reagents, hazardous solvents, and energy-intensive purifications. A primary goal will be the development of catalytic routes that replace toxic reagents. pmarketresearch.com For instance, the use of molecular bromine for aromatic bromination is effective but poses significant handling risks. sci-hub.se Research into solid-supported bromine carriers or enzyme-catalyzed halogenation could provide safer alternatives. Similarly, moving away from traditional nitrating agents towards milder, more selective catalytic systems will be crucial.

A significant advancement would be the adoption of aqueous media or biodegradable solvents, replacing chlorinated hydrocarbons commonly used in organic synthesis. dokumen.pub The development of catalytic systems, such as supported palladium catalysts for cross-coupling reactions, that function efficiently in water would align with green chemistry goals. dokumen.pub Furthermore, minimizing waste through atom-economical reactions, such as cascade or tandem sequences where multiple bonds are formed in a single operation, will be a key objective. Such strategies reduce the number of intermediate isolation and purification steps, thereby decreasing solvent consumption and energy usage. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Synthetic Step | Conventional Method | Potential Green Alternative | Key Advantage |

|---|---|---|---|

| Bromination | Molecular Bromine (Br₂) in Acetic Acid | Enzymatic Halogenation or NBS with a catalyst | Reduced hazard, improved selectivity |

| Nitration | Nitric Acid/Sulfuric Acid | Solid-supported nitrating agents | Easier handling, reduced acidic waste |

| Solvent Choice | Dichloromethane, Chloroform | Water, Ethanol, or Supercritical CO₂ | Reduced toxicity and environmental persistence |

| Purification | Column Chromatography | Crystallization, Supercritical Fluid Chromatography (SFC) | Drastic reduction in solvent waste |

Exploration of Advanced Catalyst-Controlled Stereoselective Syntheses

The this compound molecule possesses two adjacent chiral centers (at C5 and C6), meaning it can exist as four possible stereoisomers. As biological activity is often highly dependent on stereochemistry, the ability to selectively synthesize a single desired stereoisomer is paramount. Future research will heavily invest in advanced catalytic methods to achieve this control.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. The nitro-Mannich reaction, a key step in forming the C5-C6 bond, can be rendered highly stereoselective using chiral thioureas, squaramides, or bifunctional amine-squaramide catalysts. nih.gov Future work will likely focus on optimizing these catalysts to maximize both diastereoselectivity and enantioselectivity for the specific substrates required for this compound synthesis.

Transition metal-catalyzed asymmetric hydrogenation represents another frontier. ub.edu While often used for reducing C=C or C=N bonds, innovative applications could be developed. For example, a precursor enamine or enol-lactam could be hydrogenated using chiral iridium, rhodium, or ruthenium catalysts to set the desired stereochemistry. ub.edu This approach offers high efficiency and turnover numbers, making it attractive for scalable synthesis. The development of catalysts that can tolerate the bromo- and nitro- functionalities will be a critical challenge.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers transformative potential for the synthesis of this compound. nih.gov Flow chemistry provides superior control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous reagents at any given time, and allows for seamless multi-step "telescoped" syntheses without intermediate isolation. researchgate.netdurham.ac.uk

Implementing the synthesis in a flow reactor could enable the rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) to optimize yield and stereoselectivity. scispace.com Furthermore, reactions that are difficult to scale up in batch, such as those involving highly exothermic nitration steps or the use of hazardous gases, become more manageable in a continuous flow setup. acs.org

Automated synthesis platforms can be integrated with flow reactors to create powerful discovery engines. pmarketresearch.comethz.ch These systems can execute a predefined series of reactions to generate a library of analogs based on the this compound scaffold. For instance, an automated platform could take the core structure and perform a matrix of reactions, such as Suzuki couplings at the bromophenyl moiety and reductions/functionalizations of the nitro group, to rapidly produce hundreds of distinct derivatives for biological screening. A 2023 study noted that such automation could increase production capacity by 25% while significantly improving safety. pmarketresearch.com

Table 2: Advantages of Flow Chemistry for Piperidinone Synthesis

| Feature | Benefit in Synthesis of this compound | Reference |

|---|---|---|

| Enhanced Safety | Minimizes accumulation of unstable nitro-intermediates; better heat dissipation. | scispace.com |

| Rapid Optimization | Automated screening of catalysts and conditions for stereoselective steps. | researchgate.net |

| Scalability | Straightforward scale-up by running the system for longer durations. | acs.org |

| Telescoped Reactions | Integration of multiple synthetic steps (e.g., cyclization, nitration, purification) into one continuous process. | durham.ac.uk |

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The discovery of novel therapeutic agents is increasingly driven by a synergistic interplay between computational modeling and experimental validation. nih.gov For this compound, this integrated approach can accelerate the design of analogs with optimized biological activity and drug-like properties.

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict how the different stereoisomers of the compound bind to specific biological targets (e.g., protein kinases, enzymes). researchgate.net This can help prioritize which stereoisomer to synthesize and test. Computational tools can also elucidate the mechanism by which piperidinone-based ligands induce conformational changes in their target proteins, providing a rationale for their activity. nih.gov

Furthermore, computational models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) can predict the pharmacokinetic and safety profiles of designed analogs before they are synthesized. researchgate.net This "fail early, fail cheap" approach allows chemists to focus resources on compounds with the highest probability of success. The experimental synthesis of computationally-prioritized compounds provides crucial feedback to refine and improve the predictive power of the models, creating a powerful design-synthesize-test-analyze cycle. bohrium.comresearchgate.net

Expanding the Scope of Chemical Transformations for Brominated and Nitrated Piperidin-2-ones

The true value of this compound as a scaffold lies in its potential for chemical diversification. The bromo and nitro groups are not merely static substituents but are versatile functional handles for a wide array of subsequent chemical transformations.

The aryl bromide is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to install a diverse range of substituents at the para-position of the phenyl ring. dokumen.pub This allows for systematic exploration of how modifications to this part of the molecule affect biological activity.

The nitro group is equally versatile. It can be reduced to a primary amine, which then serves as a nucleophile for acylation, alkylation, sulfonylation, or urea/thiourea (B124793) formation. This introduces new functional groups at the C5 position, profoundly altering the molecule's stereoelectronic properties. Alternatively, the nitro group can be transformed into other functionalities through reactions like the Nef reaction to yield a ketone. The selective transformation of one group in the presence of the other will be a key synthetic challenge, offering opportunities for methodological innovation. This dual-functional handle approach enables the generation of vast chemical libraries from a single, advanced intermediate. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(4-Bromophenyl)-5-nitropiperidin-2-one, and how can reaction intermediates be optimized?

- Methodological Answer : Synthesis typically involves nitration and bromophenyl substitution on a piperidinone backbone. Key steps include:

- Nitration : Use mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

- Bromophenyl Introduction : Suzuki-Miyaura cross-coupling with 4-bromophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80°C .

- Intermediate Analysis : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and characterize intermediates using -NMR (δ 7.2–7.8 ppm for bromophenyl protons) and LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .

- Spectroscopy : Assign stereochemistry via - COSY and NOESY NMR to verify the nitro group’s equatorial position .

- Elemental Analysis : Confirm molecular composition (C₁₁H₁₀BrN₂O₃) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Toxicological Screening : Prioritize cytotoxicity assays (e.g., SRB assay for protein content quantification) to assess acute toxicity in vitro .

- Handling : Use fume hoods for nitration steps (risk of NOx fumes) and store at –20°C under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals inform supramolecular design?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., R₂²(8) motifs between nitro and carbonyl groups) .

- Crystallography : Refine structures via SHELXL (SHELX suite) to resolve disorder and validate H-bond geometries (e.g., O···H distances < 2.5 Å) .

- Visualization : Generate ORTEP-3 diagrams to map intermolecular interactions and assess packing efficiency .

Q. What strategies resolve contradictions between computational and experimental data on this compound’s bioactivity?

- Methodological Answer :

- Docking Validation : Compare DFT-calculated binding affinities (e.g., for kinase targets) with experimental IC₅₀ values from enzyme inhibition assays .

- Statistical Analysis : Apply Bland-Altman plots to quantify bias between predicted (AutoDock Vina) and observed (fluorescence polarization) data .

- Error Sources : Check for solvent effects in MD simulations (explicit vs. implicit models) and recalibrate force fields .

Q. How does the bromophenyl substituent influence the compound’s biological activity compared to fluoro or chloro analogs?

- Methodological Answer :

- SAR Studies : Compare IC₅₀ values in antiproliferative assays (e.g., NCI-60 panel) against analogs like 6-(4-Fluorophenyl)-5-nitropiperidin-2-one .

- Electrostatic Potential Maps : Generate MEP surfaces (Gaussian 16) to correlate bromine’s σ-hole with enhanced DNA intercalation .

- Meta-Analysis : Use PubChem BioActivity data to rank halogen substituents by efficacy (e.g., Br > Cl > F in apoptosis induction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.